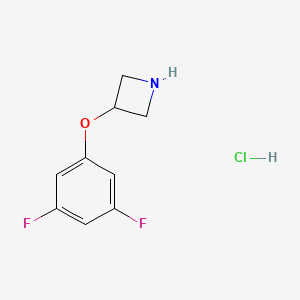

3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride

Description

Properties

IUPAC Name |

3-(3,5-difluorophenoxy)azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO.ClH/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9;/h1-3,9,12H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYZARWVJCDJAHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC(=C2)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a distinctive azetidine ring substituted with a 3,5-difluorophenoxy group. The presence of fluorine atoms is known to enhance the lipophilicity and metabolic stability of compounds, which can contribute to their biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The azetidine ring can participate in hydrogen bonding and hydrophobic interactions with protein targets, while the difluorophenoxy group may influence the compound’s electronic properties and binding affinity.

Potential Targets

- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Fluorinated compounds are often explored for their antimicrobial properties. The difluorophenoxy moiety may enhance the compound's ability to penetrate bacterial membranes, making it a candidate for further investigation in antibiotic development.

Case Studies

- Study on Fluorinated Azetidines : Research has demonstrated that fluorinated azetidines exhibit improved selectivity and potency against various cancer cell lines compared to non-fluorinated counterparts. These findings underscore the importance of fluorine in enhancing biological activity.

- Mechanistic Insights : In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through caspase activation pathways. Investigating whether this compound follows this mechanism could provide insights into its therapeutic potential.

Research Findings

Recent literature highlights the following findings regarding compounds related to this compound:

- Inhibition Studies : Compounds with similar structural features have been shown to inhibit key enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which are critical in cancer progression and inflammation.

- Cytotoxicity Profiles : Preliminary data suggest that azetidine derivatives can exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Scientific Research Applications

Chemical Properties and Structure

3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride features a four-membered azetidine ring with a phenoxy group substituted at the 3-position and two fluorine atoms at the 3 and 5 positions of the phenyl ring. The presence of fluorine enhances its lipophilicity and reactivity, making it suitable for various chemical transformations.

Medicinal Chemistry

Pharmacological Activity:

Research indicates that derivatives of azetidine compounds can modulate neurotransmitter levels in the brain, particularly dopamine, norepinephrine, and serotonin. This modulation is crucial for addressing central nervous system disorders such as depression and anxiety .

Case Study:

In a study on azetidine derivatives, compounds similar to 3-(3,5-Difluoro-phenoxy)-azetidine were shown to exhibit significant antidepressant activity in animal models. These findings suggest potential therapeutic applications in treating mood disorders .

Bioimaging Applications

Fluorescent Dyes:

this compound serves as a precursor for synthesizing bioimaging fluorescent dyes. The compound's ability to tune the fluorescent properties of rhodamine dyes allows for enhanced imaging capabilities in biological systems .

Data Table: Fluorescent Properties of Dyes Synthesized from 3-(3,5-Difluoro-phenoxy)-azetidine

| Dye Type | Emission Wavelength (nm) | Quantum Yield (%) | Application Area |

|---|---|---|---|

| Rhodamine Derivative | 580 | 90 | Cellular Imaging |

| Near-Infrared Dye | 800 | 75 | In Vivo Imaging |

Materials Science

Organic Light Emitting Diodes (OLEDs):

The compound has been explored as a building block in OLEDs due to its favorable electronic properties. The fluorinated structure aids in adjusting the energy levels necessary for efficient light emission .

Dye-Sensitized Solar Cells (DSSCs):

Research has also indicated that this compound can be utilized in DSSCs to improve energy conversion efficiency by optimizing the HOMO-LUMO energy gap .

Energetic Materials

Synthesis of Polycyclic Compounds:

The compound is employed in synthesizing triazolyl polycyclic energetic materials, which are important for developing stable and high-density explosives .

Case Study:

A recent study demonstrated that incorporating 3-(3,5-Difluoro-phenoxy)-azetidine into energetic formulations resulted in improved stability and performance characteristics compared to traditional materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Difluoromethyl)azetidine Hydrochloride (CAS: 1354792-76-9)

- Structural Differences: Replaces the 3,5-difluorophenoxy group with a difluoromethyl (-CF2H) substituent directly attached to the azetidine ring.

- Fluorine atoms on the methyl group enhance metabolic stability by resisting oxidative degradation.

3-(Fluoromethyl)azetidine Hydrochloride (CAS: 1642298-59-6)

- Structural Differences : Features a single fluoromethyl (-CH2F) group on the azetidine ring.

- Research Findings : Fluorinated azetidines like this are often explored as bioisosteres for amines or alcohols in drug design, improving pharmacokinetic profiles without significantly altering molecular volume .

KHG26792: 3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride

- Structural Differences: Incorporates a bulky naphthalene-propoxy group instead of the difluorophenoxy moiety.

- Properties : The naphthalene group increases lipophilicity, which may enhance binding to hydrophobic pockets in proteins. The propoxy chain could extend half-life by reducing rapid hepatic clearance.

- Research Findings : Demonstrated efficacy in attenuating NLRP3 inflammasome activity in lipopolysaccharide-stimulated microglial cells, suggesting anti-inflammatory applications. This highlights how bulky substituents on azetidines can modulate specific biological pathways, unlike smaller fluorinated groups .

3,3-Difluoro-1-methylcyclobutan-1-amine Hydrochloride (CAS: 1523606-39-4)

- Structural Differences : A cyclobutane ring replaces the azetidine core, with two fluorine atoms at the 3-position.

- Difluorination enhances electronic effects and stability.

- Research Findings : Cyclobutane derivatives are increasingly used in medicinal chemistry to mimic aromatic rings while offering improved solubility and reduced toxicity .

Data Table: Key Attributes of Compared Compounds

Research Findings and Trends

- Fluorine’s Role: Fluorine substituents in azetidine derivatives consistently improve metabolic stability and binding affinity due to their electronegativity and small atomic radius. For example, the 3,5-difluorophenoxy group may enhance π-stacking interactions in receptor binding pockets compared to alkyl fluorides .

- Substituent Bulk : Bulky groups (e.g., naphthalene in KHG26792) are associated with targeting specific pathways like inflammasome inhibition, whereas smaller fluorinated groups prioritize pharmacokinetic optimization .

- Ring Systems : Azetidine vs. cyclobutane cores offer distinct conformational profiles; azetidines are more rigid, while cyclobutanes provide strain-induced reactivity for covalent binding strategies .

Preparation Methods

Preparation of 1-Diphenylmethyl-3-(3,5-difluoro-phenoxy)azetidine (Protected Intermediate)

-

- 3,5-Difluorophenol

- 1-Diphenylmethyl-3-methanesulphonyloxyazetidine (a sulfonate ester derivative of azetidine)

-

- Base: Alkali-metal hydroxide (e.g., sodium hydroxide)

- Phase transfer catalyst: Tetrabutylammonium bromide

- Solvent: Aprotic solvent such as toluene

- Temperature: Reflux under nitrogen atmosphere for approximately 2.5 hours

Mechanism: The phenol acts as a nucleophile displacing the sulphonyloxy group on the azetidine ring, forming the 1-diphenylmethyl-3-(3,5-difluoro-phenoxy)azetidine intermediate.

Isolation: After reaction completion, the organic layer is separated, washed, dried, and evaporated to yield the protected azetidine intermediate as an oil or crystalline solid.

Hydrogenolysis to Remove the Diphenylmethyl Protecting Group

- Catalyst: Palladium on carbon (Pd/C)

- Solvent: Protic solvent such as methanol or ethanol

- Base: Tertiary organic base (e.g., triethylamine) at 1–10 wt% relative to substrate to stabilize azetidine and prevent dimerization

Conditions: Hydrogen gas atmosphere, room temperature to mild heating

Outcome: The diphenylmethyl protecting group is cleaved, yielding the free 3-(3,5-difluoro-phenoxy)azetidine. Diphenylmethane is formed as a by-product.

Purification: Catalyst is filtered off, solvent evaporated, and the residue may be washed with an aprotic solvent to remove diphenylmethane. The free azetidine can be isolated or directly converted to the hydrochloride salt.

Formation of this compound

Procedure: The free azetidine is treated with hydrogen chloride (HCl) gas or an HCl solution in an appropriate solvent (e.g., diethyl ether or ethanol) to form the hydrochloride salt.

Result: This salt formation enhances the compound’s stability, crystallinity, and solubility, which is favorable for handling and further applications.

Reaction Flow Summary Table

| Step | Reactants/Conditions | Product/Outcome | Notes |

|---|---|---|---|

| 1 | 3,5-Difluorophenol + 1-diphenylmethyl-3-methanesulphonyloxyazetidine, NaOH, tetrabutylammonium bromide, toluene, reflux | 1-Diphenylmethyl-3-(3,5-difluoro-phenoxy)azetidine | Nucleophilic aromatic substitution; phase transfer catalysis |

| 2 | Hydrogen gas, Pd/C catalyst, methanol/ethanol, triethylamine base | 3-(3,5-Difluoro-phenoxy)azetidine + diphenylmethane | Hydrogenolysis deprotection; base prevents dimerization |

| 3 | HCl gas or solution in solvent | This compound | Salt formation improves stability and solubility |

Research Findings and Optimization Notes

Use of Tertiary Organic Base: The presence of triethylamine or similar bases during hydrogenolysis is critical to avoid formation of azetidine dimers, which complicate purification and reduce yield.

Phase Transfer Catalysis: Employing tetrabutylammonium bromide enhances the nucleophilic substitution efficiency in step 1 by facilitating the transfer of hydroxide ions into the organic phase.

Solvent Choice: Aprotic solvents like toluene are preferred in the substitution step to maintain reactivity and ease of product isolation, while protic solvents like methanol or ethanol are used in hydrogenolysis for catalyst compatibility.

Purification: The diphenylmethane by-product can be removed by washing with aprotic solvents after deprotection, allowing direct use of the azetidine intermediate in subsequent reactions without extensive purification.

Comparative Notes on Related Compounds

While specific literature on this compound is limited, closely related compounds such as 3-(2,6-difluoro-phenoxy)-azetidine hydrochloride have been synthesized using analogous methods involving phenol substitution on azetidine rings, catalytic hydrogenolysis, and salt formation. These procedures validate the general approach and provide a framework for the 3,5-difluoro isomer.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Difluoro-phenoxy)-azetidine hydrochloride, and what are the critical parameters affecting yield?

- Methodology :

- Nucleophilic Substitution : React 3,5-difluorophenol with a suitably activated azetidine precursor (e.g., azetidine hydrochloride) under basic conditions (e.g., K₂CO₃ or NaH in DMF or THF). Monitor reaction progress via TLC or HPLC .

- Purification : Use column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (solvent: ethanol/water) to isolate the product. Yield optimization depends on stoichiometric ratios, temperature control (60–80°C), and exclusion of moisture .

- Critical Parameters :

- Excess base may degrade the azetidine ring.

- Moisture-sensitive intermediates require anhydrous conditions .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced splitting in aromatic protons) and azetidine ring integrity. Compare with NIST spectral databases for fluorinated aromatics .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) and mass spectrometry for purity (>95%) and molecular ion verification (e.g., [M+H]+) .

- Elemental Analysis : Validate C, H, N, Cl, and F content to confirm stoichiometry .

Q. What are the optimal storage conditions to ensure compound stability?

- Storage Protocol :

- Store in airtight, light-resistant containers at –20°C under inert gas (argon or nitrogen).

- Pre-pack aliquots to avoid repeated freeze-thaw cycles, which may degrade the azetidine ring .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess hydrolytic stability .

Advanced Research Questions

Q. How does the introduction of difluoro substituents on the phenoxy group influence the compound's physicochemical properties and reactivity?

- Physicochemical Impact :

- Lipophilicity : Fluorine atoms increase logP (measured via shake-flask method), enhancing membrane permeability. Compare with non-fluorinated analogs using octanol/water partitioning .

- Metabolic Stability : Fluorine reduces oxidative metabolism (e.g., CYP450 assays in liver microsomes). Use LC-MS to track metabolite formation .

- Reactivity :

- Electron-withdrawing fluoro groups reduce phenoxy oxygen’s nucleophilicity, affecting downstream reactions (e.g., SNAr vs. cross-coupling) .

Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should assay conditions be optimized?

- Model Selection :

- Neuroinflammation : BV2 microglial cells (e.g., LPS-induced NLRP3 inflammasome activation) with IL-1β ELISA and Western blot for caspase-1 cleavage .

- Kinase Inhibition : Screen against kinase panels (e.g., Eurofins DiscoverX) at 1–10 µM concentrations.

- Assay Optimization :

- Pre-incubate cells with compound for 1–2 hr before stimulus. Include DMSO controls (<0.1% v/v) to avoid solvent toxicity .

Q. How can researchers resolve contradictions in biological activity data across different experimental setups?

- Troubleshooting Steps :

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects.

- Cell Line Validation : Compare primary cells vs. immortalized lines (e.g., BV2 vs. primary microglia) to rule out model-specific artifacts .

- Batch Variability : Standardize compound purity (≥95%) and solvent sources (e.g., DMSO lot testing) .

Q. What are the key considerations in designing SAR studies for azetidine derivatives with fluorinated aromatic groups?

- SAR Design :

- Fluorine Positioning : Synthesize analogs with mono- vs. di-fluoro substitution (e.g., 3-fluoro vs. 3,5-difluoro) to assess steric/electronic effects on target binding .

- Azetidine Modifications : Introduce methyl or hydroxyl groups to the azetidine ring to study conformational flexibility (e.g., via X-ray crystallography or molecular docking) .

- Data Interpretation :

- Use computational tools (e.g., molecular dynamics simulations) to correlate structural changes with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.